N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
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Overview
Description
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a cyclobutyl group, and a pyridoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the pyridoindole moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclobutylamine, thiocarbonyl diimidazole, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Temozolomide: A compound with a similar structure used as an anti-cancer agent.
Cyclobutylamine derivatives: Compounds with similar cyclobutyl groups that exhibit various biological activities.
Pyridoindole derivatives: Compounds with similar pyridoindole moieties used in neurological research.
Uniqueness
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C21H23N5O2S/c27-18(23-21-25-24-20(29-21)13-4-3-5-13)8-9-19(28)26-11-10-17-15(12-26)14-6-1-2-7-16(14)22-17/h1-2,6-7,13,22H,3-5,8-12H2,(H,23,25,27) |
InChI Key |
RUWINTAUWZOHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)CCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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